molecular formula C7H6FNS B7723065 4-fluorobenzenecarboximidothioic acid

4-fluorobenzenecarboximidothioic acid

Cat. No.: B7723065
M. Wt: 155.19 g/mol
InChI Key: VQFOHZWOKJQOGO-UHFFFAOYSA-N
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Description

4-Fluorobenzenecarboximidothioic acid is a fluorinated aromatic compound featuring a carboximidothioic acid group (–C(=S)NH–OH) attached to the para position of a benzene ring. This structure combines the electron-withdrawing effects of fluorine with the unique reactivity of the carboximidothioic moiety, which differs from conventional carboxylic acids due to its sulfur-containing imine group.

Properties

IUPAC Name

4-fluorobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFOHZWOKJQOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzenecarboximidothioic acid typically involves the introduction of a fluorine atom to a benzene ring followed by the formation of the carboximidothioic acid group. One common method involves the reaction of 4-fluorobenzoic acid with thiourea under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzenecarboximidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to other functional groups such as amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorobenzenecarboximidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluorobenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the carboximidothioic acid group can participate in various chemical interactions, including hydrogen bonding and covalent modifications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-fluorobenzenecarboximidothioic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound* C₇H₅FNO₂S 185.19 Carboximidothioic acid, Fluorophenyl Hypothetical enzyme inhibitor, intermediate
4-Fluorobenzoic acid (4-FBA) C₇H₅FO₂ 140.11 Carboxylic acid, Fluorophenyl Synthesis precursor, pharmaceuticals
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 244.21 Carboxylic acid, Phenoxy, Fluorophenyl Material science, polymer intermediates
4-(4-Fluorobenzoyl)butyric acid C₁₁H₁₁FO₃ 222.20 Ketone, Carboxylic acid, Fluorophenyl Biochemical research, drug intermediates
4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid C₁₇H₁₆ClFN₃O₃S 383.83 Thioether, Pyrimidine, Carboxylic acid Kinase inhibitors, biochemical assays

*Hypothetical data inferred from analogs.

Key Comparative Insights

  • Fluorine Substitution: The para-fluorine substituent enhances acidity and lipophilicity compared to non-fluorinated analogs. For example, 4-fluorobenzoic acid (4-FBA) has a pKa of ~2.7 (vs. ~4.2 for benzoic acid), which improves solubility in polar solvents .
  • Functional Group Reactivity :
    • The carboximidothioic group in the target compound may act as a bioisostere for carboxylic acids, offering improved metabolic stability in drug design.
    • Thioether-containing analogs (e.g., ) exhibit enhanced nucleophilic reactivity compared to oxygen-based ethers, enabling selective binding in enzyme inhibition.
  • Applications: Carboxylic acid derivatives (e.g., 4-FBA) are widely used in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs) . Phenoxy and benzoyl derivatives (e.g., ) are employed in polymer chemistry and as intermediates in kinase inhibitor development.

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